molecular formula C15H7BrN2O6 B12548127 3-Bromo-6-nitro-2-(2-nitrophenyl)-4H-1-benzopyran-4-one CAS No. 669059-78-3

3-Bromo-6-nitro-2-(2-nitrophenyl)-4H-1-benzopyran-4-one

Katalognummer: B12548127
CAS-Nummer: 669059-78-3
Molekulargewicht: 391.13 g/mol
InChI-Schlüssel: WRKVHTOZILBYQG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-6-nitro-2-(2-nitrophenyl)-4H-1-benzopyran-4-one is a complex organic compound that belongs to the class of benzopyran derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-nitro-2-(2-nitrophenyl)-4H-1-benzopyran-4-one typically involves multi-step organic reactions. Common starting materials might include brominated and nitrated aromatic compounds. The synthesis could involve:

    Nitration: Introduction of nitro groups using nitrating agents like nitric acid.

    Bromination: Introduction of bromine atoms using brominating agents like bromine or N-bromosuccinimide.

    Cyclization: Formation of the benzopyran ring through cyclization reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:

    Catalysts: Use of catalysts to enhance reaction rates.

    Temperature and Pressure Control: Precise control of reaction conditions to ensure consistent product quality.

    Purification: Techniques like recrystallization or chromatography to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-6-nitro-2-(2-nitrophenyl)-4H-1-benzopyran-4-one can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Halogen substitution reactions where the bromine atom is replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, catalytic hydrogenation.

    Substitution Reagents: Organometallic reagents, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of nitro groups would yield amines, while substitution reactions could introduce various functional groups.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use in drug development for treating various diseases

Eigenschaften

CAS-Nummer

669059-78-3

Molekularformel

C15H7BrN2O6

Molekulargewicht

391.13 g/mol

IUPAC-Name

3-bromo-6-nitro-2-(2-nitrophenyl)chromen-4-one

InChI

InChI=1S/C15H7BrN2O6/c16-13-14(19)10-7-8(17(20)21)5-6-12(10)24-15(13)9-3-1-2-4-11(9)18(22)23/h1-7H

InChI-Schlüssel

WRKVHTOZILBYQG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C2=C(C(=O)C3=C(O2)C=CC(=C3)[N+](=O)[O-])Br)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.